2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
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Overview
Description
2’-Amino-3’-bromo-6’-methoxy-[1,1’-biphenyl]-2-ol is a biphenyl derivative with a unique structure that includes an amino group, a bromine atom, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-3’-bromo-6’-methoxy-[1,1’-biphenyl]-2-ol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-Amino-3’-bromo-6’-methoxy-[1,1’-biphenyl]-2-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a biphenyl derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of a biphenyl derivative without the bromine atom.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Amino-3’-bromo-6’-methoxy-[1,1’-biphenyl]-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2’-Amino-3’-bromo-6’-methoxy-[1,1’-biphenyl]-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino group, bromine atom, and methoxy group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-bromo-6-methoxyazobenzene:
2-Bromo-6-methoxy-[1,1’-biphenyl]-2-ol: Lacks the amino group, which may result in different chemical and biological properties.
2-Amino-3-bromo-6-methoxybenzoic acid: Contains a carboxylic acid group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness
2’-Amino-3’-bromo-6’-methoxy-[1,1’-biphenyl]-2-ol is unique due to the combination of functional groups present in its structure
Properties
Molecular Formula |
C13H12BrNO2 |
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Molecular Weight |
294.14 g/mol |
IUPAC Name |
2-(2-amino-3-bromo-6-methoxyphenyl)phenol |
InChI |
InChI=1S/C13H12BrNO2/c1-17-11-7-6-9(14)13(15)12(11)8-4-2-3-5-10(8)16/h2-7,16H,15H2,1H3 |
InChI Key |
ZTCRJASZXYCBMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)N)C2=CC=CC=C2O |
Origin of Product |
United States |
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